molecular formula C20H18BrN3O4S B4238463 2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide

2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B4238463
M. Wt: 476.3 g/mol
InChI Key: OYWSNIDPPVLCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor used in cancer treatment. It was developed by Bayer AG and is currently marketed under the brand name Nexavar. Sorafenib is a multi-kinase inhibitor that targets tumor cell proliferation and angiogenesis.

Mechanism of Action

Sorafenib inhibits multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects
Sorafenib has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit cell proliferation, and reduce tumor angiogenesis. It has also been reported to modulate the immune system and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Sorafenib is a well-characterized compound with a known mechanism of action, making it a valuable tool for cancer research. However, its potency and specificity may vary depending on the cell type and experimental conditions used. Additionally, Sorafenib has been reported to have off-target effects on other kinases, which may complicate interpretation of experimental results.

Future Directions

Future research on Sorafenib may focus on identifying biomarkers that predict response to treatment, investigating its potential use in combination therapy with other cancer drugs, and exploring its effects on the tumor microenvironment. Additionally, the development of new Sorafenib analogs with improved potency and selectivity may lead to more effective cancer treatments.

Scientific Research Applications

Sorafenib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. It has also been investigated for its potential use in combination therapy with other cancer drugs.

properties

IUPAC Name

2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4S/c21-15-4-6-16(7-5-15)24-29(26,27)19-10-8-18(9-11-19)28-14-20(25)23-13-17-3-1-2-12-22-17/h1-12,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWSNIDPPVLCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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